Menotropin

描述

Structure

3D Structure

属性

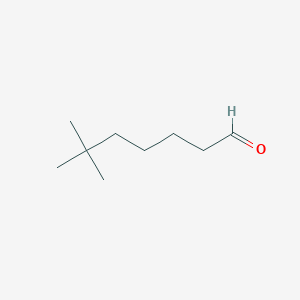

IUPAC Name |

6,6-dimethylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUWTGCATVNMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9002-68-0, 61489-71-2 | |

| Record name | Menotropins | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadotropin, menopausal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Menotropin in Granulosa Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menotropin, a purified preparation of human menopausal gonadotropins (hMG), is a cornerstone in reproductive medicine. Comprising both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), its therapeutic efficacy hinges on its intricate mechanism of action within ovarian granulosa cells. This guide provides an in-depth examination of the molecular signaling pathways, quantitative effects, and experimental methodologies related to this compound's function. By binding to their specific G-protein coupled receptors, FSH and LH initiate a cascade of intracellular events, primarily mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA), but also involving other critical pathways like MAPK/ERK and PI3K/Akt. These signals orchestrate the profound transcriptional and proteomic changes necessary for follicular growth, steroidogenesis, and oocyte maturation. This document synthesizes current knowledge, presenting quantitative data in structured tables and visualizing complex pathways and protocols using Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction

This compound is a gonadotropin preparation extracted from the urine of postmenopausal women, containing both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) activity.[1][2] It is widely used in assisted reproductive technologies (ART) to stimulate the development of multiple ovarian follicles in women with anovulatory infertility or for controlled ovarian hyperstimulation.[3][4] The primary target of this compound's components within the ovary is the granulosa cell.[1]

Granulosa cells are somatic cells that surround the oocyte, forming the follicular unit.[5] Their proliferation and differentiation are critical for the growth of the follicle, the production of essential steroid hormones like estradiol and progesterone, and ultimately, for successful ovulation.[5][6] FSH is the principal driver of the growth and maturation of early antral follicles, while LH acts synergistically with FSH on mature follicles to finalize maturation and trigger ovulation.[2][7] Understanding the precise molecular mechanisms initiated by FSH and LH in these cells is paramount for optimizing existing therapies and developing novel therapeutics.

This guide will dissect the signaling cascades, present quantitative data on cellular responses, and outline key experimental protocols used to investigate the action of this compound on granulosa cells.

Core Signaling Pathways in Granulosa Cells

The biological effects of this compound are mediated by the binding of its constituent hormones, FSH and LH, to their respective G-protein coupled receptors (GPCRs) on the surface of granulosa cells: the FSH receptor (FSHR) and the LH/choriogonadotropin receptor (LHCGR).[8] While FSHR is exclusively expressed on granulosa cells, LHCGR expression is induced by FSH as the follicle matures.[8]

The Canonical cAMP/PKA Pathway

Both FSH and LH receptors are primarily coupled to the stimulatory G-protein, Gαs.[9][10] Activation of these receptors leads to the canonical cAMP/PKA signaling cascade, which is considered the master regulator of granulosa cell function.[11][12]

Pathway Description:

-

Receptor Activation: FSH or LH binds to its cognate receptor.

-

G-Protein Activation: The receptor-ligand complex activates the Gαs subunit, causing it to exchange GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger, cyclic AMP (cAMP).[1]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.[11]

-

Downstream Phosphorylation: Activated PKA catalytic subunits phosphorylate a multitude of downstream targets, including transcription factors like cAMP Response Element-Binding Protein (CREB), which in turn modulates the expression of genes crucial for steroidogenesis and cell differentiation.[11][12]

Non-Canonical and Interacting Pathways

Beyond the primary cAMP/PKA axis, FSH and LH activate other signaling cascades that are critical for the full spectrum of granulosa cell responses, including proliferation and survival. These pathways often exhibit significant crosstalk with the PKA system.[11][13]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK), specifically the Extracellular signal-Regulated Kinase (ERK1/2), pathway is essential for cell proliferation.[6] LH, in particular, stimulates the expression of EGF-like growth factors (e.g., amphiregulin, epiregulin) which then transactivate the EGF receptor (EGFR), leading to robust ERK1/2 activation.[9][10] This cascade is crucial for the expression of genes required for ovulation and luteinization.[10]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation, and it inhibits apoptosis.[14][15] FSH has been shown to activate this pathway, which is critical for follicle maturation and the FSH-mediated suppression of granulosa cell apoptosis.[15][16]

Quantitative Effects on Granulosa Cell Function

The activation of the signaling pathways described above leads to measurable changes in gene expression and steroid hormone production.

Gene Expression Changes

This compound components regulate the transcription of numerous genes essential for granulosa cell function. FSH, for instance, robustly upregulates the expression of CYP19A1 (Aromatase), the enzyme responsible for converting androgens to estrogens.[17] Both FSH and LH stimulate the expression of the StAR (Steroidogenic Acute Regulatory Protein) gene, which is critical for the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.[17][18]

The LH surge, mimicked by hCG administration following this compound treatment, triggers a rapid and dramatic shift in gene expression. Within one hour of an hCG stimulus in mice, there is a massive upregulation of EGF-like ligands, such as Amphiregulin (Areg), which can increase by over 130-fold.[19][20]

| Gene Target | Hormone Stimulus | Time Point | Fold Change (approx.) | Primary Function | Reference(s) |

| FSHR (FSH Receptor) | FSH (50 mIU/ml) | 24 h | ~4.1-fold | FSH Responsiveness | [17] |

| CYP19A1 (Aromatase) | FSH (50 mIU/ml) | 48 h | ~4.5-fold | Estrogen Synthesis | [17] |

| StAR (Steroidogenic Acute Reg.) | FSH (50 mIU/ml) | 48 h | ~1.7-fold | Progesterone Synthesis | [17] |

| Areg (Amphiregulin) | LH/hCG | 1 h | ~133-fold | Oocyte Maturation, Ovulation | [19][20] |

| Ereg (Epiregulin) | LH/hCG | 1 h | ~20-fold | Oocyte Maturation, Ovulation | [19] |

| Cyp11a1 (Side-Chain Cleavage) | FSH (20 mIU/ml) | Day 6 | ~3-fold vs 10 mIU/ml | Progesterone Synthesis | [21] |

| LHCGR (LH Receptor) | FSH | Follicular | Increases | LH Responsiveness, Luteinization | [8] |

Table 1: Summary of quantitative gene expression changes in granulosa cells following gonadotropin stimulation. Fold changes are approximate and can vary based on experimental conditions.

Steroid Hormone Production

A primary function of granulosa cells is the synthesis of steroid hormones. Under FSH stimulation, granulosa cells aromatize androgens (produced by neighboring theca cells under LH stimulation) into estradiol (E2).[7][22] As the follicle matures and expresses LHCGR, the cells also gain the ability to produce progesterone (P4), a process that dramatically increases after the LH surge.[22]

| Hormone Measured | Stimulus | Result | Significance | Reference(s) |

| Estradiol (E2) | FSH | Dose-dependent increase in follicular fluid E2 | Follicular maturation, systemic effects | [16] |

| Progesterone (P4) | FSH (20-30 mIU/ml) | ~2-3 fold increase in secretion vs. 10 mIU/ml | Preparation for luteinization | [21] |

| Progesterone (P4) | LH/hCG | Significant increase post-stimulus | Luteinization, preparation for pregnancy | [22][23] |

| cAMP | FSH (50 mIU/ml) | Increase from 2.2 nM (basal) to 14.1 nM | Second messenger activation | [17] |

Table 2: Summary of quantitative changes in hormone production by granulosa cells.

Key Experimental Protocols

Investigating the effects of this compound on granulosa cells requires specific and robust experimental methodologies. Below are outlines of common protocols.

Granulosa Cell Isolation and Culture

This is the foundational technique for in vitro studies.

Protocol Outline:

-

Source: Ovaries are obtained from animal models (e.g., immature female mice/rats) or follicular fluid is collected from patients undergoing IVF procedures.[5][24][25]

-

Isolation: For animal models, follicles are punctured with a fine-gauge needle in a petri dish containing culture medium to release granulosa cells.[5] For human samples, follicular fluid is centrifuged to pellet the cells.[25]

-

Purification: The cell suspension is often layered over a density gradient (e.g., Percoll) and centrifuged to separate granulosa cells from red blood cells and other contaminants.[25]

-

Culture: Purified cells are plated in appropriate culture dishes with a suitable medium (e.g., DMEM/F12 or α-MEM) supplemented with serum (e.g., 5-15% FBS), antibiotics, and often specific factors like insulin and transferrin.[5][26][27]

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5]

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to quantify changes in mRNA levels of target genes.

Protocol Outline:

-

Cell Treatment: Cultured granulosa cells are treated with this compound, FSH, LH, or a vehicle control for a specified duration (e.g., 1 to 48 hours).[28]

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[29]

-

qPCR Reaction: The qPCR is performed using a thermocycler. The reaction mix contains the cDNA template, specific primers for the gene of interest and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).[29][30]

-

Data Analysis: The expression level of the target gene is normalized to the housekeeping gene, and the fold change is calculated relative to the control group using the ΔΔCt method.[29]

Steroid Hormone Measurement

The concentration of hormones like estradiol and progesterone in the cell culture medium is typically measured using immunoassays or mass spectrometry.

Protocol Outline (Immunoassay - ELISA):

-

Sample Collection: After the desired stimulation period, the cell culture supernatant (medium) is collected.[31]

-

Sample Preparation: The supernatant is centrifuged to remove any cellular debris and stored at -80°C until analysis.[31]

-

ELISA Procedure: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is performed using a commercial kit specific for the hormone of interest (e.g., Estradiol ELISA kit).[31]

-

Data Analysis: A standard curve is generated using known concentrations of the hormone. The absorbance values from the samples are then used to determine the hormone concentration by interpolating from the standard curve.[31] Note: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly used for more accurate and specific steroid quantification.[32][33]

Conclusion

The mechanism of action of this compound in granulosa cells is a multi-faceted process orchestrated by the distinct and synergistic actions of FSH and LH. The activation of the canonical cAMP/PKA pathway, coupled with crucial inputs from the MAPK/ERK and PI3K/Akt signaling cascades, drives the essential cellular processes of proliferation, apoptosis suppression, and steroidogenesis. This intricate signaling network results in quantifiable changes in gene expression and hormone production, which are fundamental to follicular development and the success of fertility treatments. The experimental protocols detailed herein provide a framework for the continued investigation of these mechanisms, which is vital for the advancement of reproductive science and the development of next-generation therapeutics for infertility.

References

- 1. Menotropins - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of Menotropins? [synapse.patsnap.com]

- 4. What is Menotropins used for? [synapse.patsnap.com]

- 5. Optimized Primary Culture and Subculture of Granulosa Cells - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 6. fa.jmor.jp [fa.jmor.jp]

- 7. m.youtube.com [m.youtube.com]

- 8. LH-Receptor Gene Expression in Human Granulosa and Cumulus Cells from Antral and Preovulatory Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ovulation Involves the Luteinizing Hormone-Dependent Activation of Gq/11 in Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. Frontiers | Role of OCT4 in the Regulation of FSH-Induced Granulosa Cells Growth in Female Mice [frontiersin.org]

- 16. The effect of follicle-stimulating hormone on follicular development, granulosa cell apoptosis and steroidogenesis and its mediation by insulin-like growth factor-I in the goat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. rep.bioscientifica.com [rep.bioscientifica.com]

- 20. Rapid Effects of Luteinizing Hormone on Gene Expression in the Mural Granulosa Cells of Mouse Periovulatory Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Dose-Response Study on Functional and Transcriptomic Effects of FSH on Ex Vivo Mouse Folliculogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The role of steroids in follicular growth - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LH-Induced Steroidogenesis in the Mouse Ovary, but Not Testis, Requires Matrix Metalloproteinase 2- and 9-Mediated Cleavage of Upregulated EGF Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A new isolation and culture method for granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. joe.bioscientifica.com [joe.bioscientifica.com]

- 26. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 27. researchgate.net [researchgate.net]

- 28. The in-vitro effect of gonadotropins' type and combination on Granulosa cells gene expressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Comparative Gene Expression Profiling in Human Cumulus Cells according to Ovarian Gonadotropin Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 30. en.benagen.com [en.benagen.com]

- 31. benchchem.com [benchchem.com]

- 32. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Gonadotropin Therapy: A Technical History of Human Menopausal Gonadotropin (hMG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the seminal discovery and historical development of human menopausal gonadotropin (hMG), a cornerstone in the treatment of infertility. We delve into the pioneering extraction and purification methodologies, the landmark clinical trials that established its therapeutic efficacy, and the fundamental signaling pathways through which it exerts its physiological effects. This whitepaper provides a comprehensive resource, including detailed experimental protocols, comparative quantitative data, and visual representations of key biological and experimental processes, to inform and guide contemporary research and development in reproductive medicine.

Introduction: The Quest to Conquer Anovulatory Infertility

Prior to the mid-20th century, therapeutic options for anovulatory infertility were virtually nonexistent. The identification of gonad-stimulating substances in the pituitary gland and in the urine of pregnant women opened new avenues for research. Early attempts with animal-derived gonadotropins were hampered by immune reactions, highlighting the need for a human-sourced therapeutic. The crucial observation that the urine of postmenopausal women contains high levels of gonadotropins, a physiological response to declining ovarian function, set the stage for a breakthrough. This guide chronicles the journey from this pivotal discovery to the development of a viable clinical product that has enabled millions to conceive.

The Pioneering Discovery and Extraction of hMG

The story of hMG is inextricably linked to the work of Italian scientist Dr. Piero Donini. In the late 1940s and early 1950s, Donini developed and refined a method to extract and purify gonadotropins from the urine of postmenopausal women. His work culminated in the first registered hMG preparation, Pergonal, in Italy in 1950.

Experimental Protocol: The Kaolin-Acetone Extraction and Purification of hMG

The following protocol is a synthesized representation of the early methods developed by Donini and others for the extraction and purification of hMG from menopausal urine.

Objective: To isolate and purify follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the urine of postmenopausal women.

Materials:

-

Pooled urine from postmenopausal women

-

Kaolin powder

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Acetone (reagent grade)

-

Ammonium hydroxide (NH4OH)

-

Glacial acetic acid

-

Ethanol

-

Ether

-

Centrifuge

-

Filtration apparatus

-

Lyophilizer (freeze-dryer)

Methodology:

-

Urine Collection and Preparation:

-

Large volumes of urine were collected from postmenopausal women.

-

The urine was acidified to a pH of approximately 4.0-4.5 with hydrochloric acid or glacial acetic acid. This step is crucial for the subsequent adsorption of gonadotropins to kaolin.

-

-

Kaolin Adsorption:

-

A suspension of kaolin (an aluminum silicate clay) was added to the acidified urine (approximately 10-20 g of kaolin per liter of urine).

-

The mixture was stirred for a significant period (e.g., one hour) to allow for the adsorption of gonadotropins onto the kaolin particles.

-

-

Separation and Washing:

-

The kaolin, with the adsorbed gonadotropins, was separated from the urine by centrifugation or filtration.

-

The kaolin precipitate was then washed with acidified water to remove some impurities.

-

-

Elution of Gonadotropins:

-

The gonadotropins were eluted (released) from the kaolin by suspending the kaolin in an alkaline solution, typically 2N ammonium hydroxide or sodium hydroxide, adjusting the pH to around 11.3.

-

The mixture was stirred to facilitate the elution process.

-

-

Precipitation with Acetone:

-

The kaolin was removed from the alkaline eluate by centrifugation.

-

The pH of the supernatant, containing the eluted gonadotropins, was adjusted to approximately 5.5 with acetic acid.

-

A significant volume of cold acetone (typically 2 to 5 volumes) was added to the supernatant. This caused the gonadotropins and other proteins to precipitate out of the solution.

-

-

Purification and Drying:

-

The precipitate was collected by centrifugation.

-

The crude gonadotropin precipitate was then subjected to further purification steps, which could include alcohol-salt fractionation.

-

The purified precipitate was washed with ethanol and then ether to remove residual water and other impurities.

-

The final product was dried, often through lyophilization, to yield a stable powder.

-

Early Clinical Investigations and the Dawn of a New Therapy

The clinical application of hMG was championed by Dr. Bruno Lunenfeld. His pioneering work in the late 1950s and early 1960s transformed hMG from a laboratory extract into a life-changing therapy. The first successful pregnancy following hMG treatment was reported in 1962, a landmark achievement in reproductive medicine.

Experimental Protocol: First-in-Human Clinical Trials of hMG for Ovulation Induction

The following is a representative protocol for the early clinical trials of hMG, based on historical accounts of Lunenfeld's work.

Objective: To evaluate the safety and efficacy of human menopausal gonadotropin (hMG) for inducing ovulation in anovulatory women.

Patient Population:

-

Inclusion Criteria: Women with primary or secondary amenorrhea, specifically those with hypogonadotropic hypogonadism (low levels of endogenous gonadotropins).

-

Exclusion Criteria: Women with primary ovarian failure (high levels of endogenous gonadotropins), uterine abnormalities, or other contraindications to pregnancy.

Treatment Regimen:

-

Ovarian Stimulation:

-

Daily intramuscular injections of hMG were administered. Early preparations were not standardized in the same way as modern gonadotropins, with dosages often described in "mouse units" or by the weight of the preparation. A typical starting dose was around 75-150 IU of FSH and LH activity per day.[1]

-

The duration of stimulation was individualized based on the patient's response, typically lasting for several days.

-

-

Monitoring of Follicular Development:

-

Monitoring in the earliest trials was rudimentary compared to modern standards. It primarily involved tracking changes in vaginal cytology and the physical properties of cervical mucus, which are influenced by estrogen levels.

-

Later, the measurement of urinary estrogen excretion became a key monitoring tool to assess follicular development and the risk of hyperstimulation.

-

-

Induction of Ovulation:

-

Once adequate follicular development was indicated by the monitoring parameters, a single injection of human chorionic gonadotropin (hCG) was administered to mimic the natural luteinizing hormone (LH) surge and trigger ovulation.

-

-

Timed Intercourse:

-

Couples were advised to have intercourse in the period following the hCG injection to coincide with ovulation.

-

Primary Endpoints:

-

Induction of ovulation, confirmed by a subsequent rise in basal body temperature and/or pregnanediol (a progesterone metabolite) in the urine.

-

Achievement of pregnancy.

Safety Endpoints:

-

Incidence and severity of ovarian hyperstimulation syndrome (OHSS).

-

Rate of multiple pregnancies.

Mechanism of Action and Signaling Pathways

Human menopausal gonadotropin is a mixture of FSH and LH, the two key gonadotropins that regulate the female reproductive cycle.

-

Follicle-Stimulating Hormone (FSH): The FSH component of hMG acts on the granulosa cells of the ovarian follicles, promoting their growth and maturation. FSH also stimulates the production of estrogen by the developing follicles.

-

Luteinizing Hormone (LH): The LH component acts on the theca cells of the follicles to stimulate the production of androgens, which are then converted to estrogens by the granulosa cells. The mid-cycle LH surge, mimicked by the administration of hCG, is the final trigger for oocyte maturation and ovulation.

Both FSH and LH exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of their target cells. This binding initiates a cascade of intracellular signaling events.

Gonadotropin Signaling Pathway

Quantitative Analysis of Clinical Outcomes

Over the decades, numerous clinical trials have evaluated the efficacy and safety of hMG, often in comparison to newer recombinant gonadotropin preparations. The following tables summarize key quantitative data from these studies.

| Ovulation and Pregnancy Rates with hMG | |

| Outcome | Reported Rate |

| Ovulation Rate in Anovulatory Women | Up to 90% |

| Pregnancy Rate in Anovulatory Women (within 6 months) | 60-80% |

| Pregnancy Rate per Cycle (Ovulation Induction) | 20-25% |

| Pregnancy Rate per Patient (hMG alone in IUI) | 25.9% |

| Pregnancy Rate per Cycle (hMG alone in IUI) | 15.8% |

| Pregnancy Rate in GnRH-a/hMG cycles | 15% |

| Pregnancy Rate in hMG only cycles | 8% |

| Comparison of hMG and Recombinant FSH (rFSH) in IVF/ICSI Cycles | ||

| Outcome | hMG | rFSH |

| Clinical Pregnancy Rate (per cycle start) | 40.4% | 45.9% |

| Ongoing Pregnancy Rate (per started cycle) | 27% | 22% |

| Live Birth Rate (per embryo transfer) | Similar to rFSH | Similar to hMG |

| Number of Oocytes Retrieved (Mean) | 10.0 - 11.0 | 11.8 - 14.4 |

| Adverse Outcomes Associated with hMG Therapy | |

| Outcome | Reported Incidence |

| Multiple Pregnancy Rate | 8.5% - 19.3% |

| Ovarian Hyperstimulation Syndrome (OHSS) - Grade II (hMG only) | 7% |

| Ovarian Hyperstimulation Syndrome (OHSS) - Grade III (hMG only) | 0.2% |

| Ovarian Hyperstimulation Syndrome (OHSS) - Grade II (GnRH-a/hMG) | 23% - 40% |

| Ovarian Hyperstimulation Syndrome (OHSS) - Grade III (GnRH-a/hMG) | 1.0% - 5.2% |

The Evolution of Gonadotropin Therapy and the Legacy of hMG

The development of recombinant DNA technology in the latter part of the 20th century led to the production of highly purified recombinant FSH (rFSH) and recombinant LH (rLH). These preparations offered greater batch-to-batch consistency and a reduced risk of urinary protein contaminants. While recombinant gonadotropins have become widely used, hMG remains an important and effective therapeutic option, particularly in certain patient populations. The presence of both FSH and LH activity in hMG is thought to be beneficial for some patients.

Conclusion

The discovery and development of human menopausal gonadotropin represent a pivotal moment in the history of reproductive medicine. The pioneering work of scientists like Piero Donini and Bruno Lunenfeld laid the foundation for modern infertility treatments. From its humble beginnings as a crude urinary extract to a globally utilized pharmaceutical, hMG has profoundly impacted countless lives. This technical guide has provided a comprehensive overview of its history, the methodologies behind its production and early clinical use, its mechanism of action, and a quantitative summary of its clinical outcomes. The journey of hMG serves as a testament to the power of scientific inquiry and innovation in addressing fundamental human health challenges.

Experimental Workflow: From Discovery to Clinical Application

References

An In-Depth Technical Guide to the Molecular Structure and Isoforms of Menotropin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menotropin, a key therapeutic agent in reproductive medicine, is a purified preparation of gonadotropins extracted from the urine of postmenopausal women. Its biological activity is attributed to a combination of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) activity. However, the molecular reality is more complex, involving a heterogeneous mixture of isoforms for FSH and, notably, the substitution of LH with human Chorionic Gonadotropin (hCG) in highly purified preparations to provide LH bioactivity. This guide provides a detailed examination of the molecular structure of this compound's constituent hormones, the structural basis and functional significance of their isoforms, and the experimental protocols used for their characterization.

Molecular Structure of this compound Components

This compound is principally composed of Follicle-Stimulating Hormone (FSH) and a component providing Luteinizing Hormone (LH) activity. In highly-purified this compound (HP-hMG) preparations, this LH activity is predominantly derived from human Chorionic Gonadotropin (hCG), which is naturally present in postmenopausal urine and may be further added for standardization.[1][2] Both FSH and hCG are heterodimeric glycoproteins, consisting of a common alpha (α) subunit non-covalently linked to a hormone-specific beta (β) subunit, which confers biological specificity.[3]

-

Alpha (α) Subunit: This subunit is identical for FSH, LH, TSH (Thyroid-Stimulating Hormone), and hCG, comprising 92 amino acid residues. It has two N-linked glycosylation sites, typically at asparagine (Asn) positions 52 and 78.[4][5]

-

FSH Beta (β) Subunit: This subunit consists of 111 amino acids and contains two N-linked glycosylation sites at Asn-7 and Asn-24.[5] The unique structure of the β-subunit is responsible for the specific binding of FSH to its receptor.

-

LH Beta (β) Subunit: While native LH is found in postmenopausal urine, its contribution to the LH activity of highly purified this compound is minimal.[3] Native LH's β-subunit has 121 amino acids and one N-linked glycosylation site.

-

hCG Beta (β) Subunit: This subunit is the primary contributor to the LH activity in HP-hMG.[1][6] It is larger than the LH β-subunit, with 145 amino acids, and is more heavily glycosylated, featuring two N-linked glycosylation sites and four O-linked glycosylation sites on a C-terminal peptide extension. This extensive glycosylation contributes to its longer circulatory half-life compared to LH.

The presence of carbohydrate moieties is critical for the proper folding, assembly, secretion, stability, and in vivo biological activity of these gonadotropins.[7]

Isoforms of this compound Gonadotropins

The gonadotropins within this compound are not single molecular entities but exist as a heterogeneous mixture of isoforms or "glycoforms." This heterogeneity is a critical determinant of the preparation's overall biological activity. The primary sources of this isoform diversity are macroheterogeneity and microheterogeneity.

-

Macroheterogeneity: This refers to variations in the number of N-linked glycans attached to the protein backbone. While the α-subunit is consistently di-glycosylated, the FSH β-subunit can be di-glycosylated (at both Asn-7 and Asn-24) or mono-glycosylated (predominantly at Asn-7).[7][8] This results in two major FSH glycoforms:

-

Tetra-glycosylated FSH (FSH24): Fully glycosylated with four N-glycans (two on each subunit). This form is characterized by a β-subunit with an apparent molecular weight of 24 kDa on Western blots.[9][10]

-

Hypo-glycosylated FSH (FSH21): Lacks the glycan at Asn-24 of the β-subunit, resulting in a total of three N-glycans. The β-subunit has an apparent molecular weight of 21 kDa.[9][10]

-

-

Microheterogeneity: This arises from variations in the structure of the individual N-linked oligosaccharide chains. These complex carbohydrate structures can differ in their degree of branching (bi-antennary, tri-antennary, tetra-antennary) and the terminal capping residues, which are typically sialic acid.[4] The sialic acid content is a major determinant of the molecule's isoelectric point (pI) and circulatory half-life.

Functional Significance of Isoforms

The isoform composition significantly impacts the pharmacokinetics and pharmacodynamics of this compound.

-

Sialic Acid Content and Half-Life: Isoforms with a higher degree of sialylation are more acidic (lower pI) and exhibit a longer circulatory half-life, as the negatively charged sialic acid residues protect the glycoprotein from rapid clearance by the liver.[11]

-

Receptor Binding and Bioactivity: Less acidic (more basic) isoforms, with lower sialic acid content, tend to have a higher in vitro receptor binding affinity and greater potency in stimulating intracellular signaling pathways. However, their in vivo activity is often lower due to their shorter half-life.[11]

-

FSH Glycoforms: Hypo-glycosylated FSH (FSH21) has been shown to have a higher receptor binding affinity and greater in vitro bioactivity compared to the fully-glycosylated FSH24.[9] The isoform profile of FSH in postmenopausal women is typically more acidic compared to that in younger women.[12]

Quantitative Data on this compound Isoforms

The precise quantitative profile of isoforms can vary between different this compound preparations. The following tables summarize representative data for urinary-derived gonadotropin isoforms.

Table 1: Physicochemical Properties of Human FSH Isoforms (Urinary)

| Isoform Category | Predominant Glycoform | Isoelectric Point (pI) Range | Apparent Molecular Weight (kDa) | Relative Abundance in Postmenopausal Urine | Key Characteristics |

| Acidic FSH | Tetra-glycosylated (FSH24) | 3.8 - 4.5 | ~30-34 | High | High sialic acid content, longer half-life.[11][13] |

| Intermediate FSH | Tetra- & Hypo-glycosylated | 4.6 - 5.0 | ~28-32 | Moderate | Mixed characteristics.[13] |

| Less Acidic / Basic FSH | Hypo-glycosylated (FSH21) | 5.1 - 5.5 | ~28-30 | Low | Lower sialic acid content, shorter half-life, higher in vitro bioactivity.[11][13] |

Table 2: Physicochemical Properties of hCG (providing LH activity in HP-hMG)

| Property | Value | Reference |

| Apparent Molecular Weight | ~36-40 kDa | |

| Isoelectric Point (pI) Range | 2.95 - 4.5 | |

| Number of N-linked Glycans | 4 (2 on α, 2 on β subunit) | |

| Number of O-linked Glycans | 4 (on β subunit) |

Experimental Protocols for Characterization

The analysis of this compound's molecular structure and isoform distribution requires a combination of electrophoretic, chromatographic, and mass spectrometric techniques.

Chromatofocusing for Isoform Separation

Chromatofocusing separates proteins based on their isoelectric point (pI).[14][15]

Methodology:

-

Column: A weak anion-exchange column (e.g., Polybuffer Exchanger 94) is used.

-

Equilibration: The column is equilibrated with a start buffer at the upper pH limit of the desired separation range (e.g., Tris-HCl, pH 7.4).

-

Sample Application: The this compound sample, dialyzed against the start buffer, is loaded onto the column.

-

Elution: A polybuffer solution, adjusted to the lower pH limit (e.g., Polybuffer 74, pH 4.0), is used for elution. This creates a linear pH gradient within the column.

-

Fraction Collection: As the pH gradient moves through the column, proteins elute at their respective isoelectric points. Fractions are collected, and the pH of each fraction is measured.

-

Analysis: The FSH and LH/hCG content in each fraction is quantified using immunoassays to determine the pI distribution of the isoforms.[13]

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to determine the apparent molecular weight of the gonadotropins and their subunits and to assess purity.

Methodology:

-

Sample Preparation (Reducing Conditions):

-

Sample Preparation (Non-Reducing Conditions):

-

Gel Electrophoresis:

-

Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).

-

Run the electrophoresis at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[17]

-

-

Visualization:

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Under reducing conditions, bands corresponding to the α and β subunits will be visible. Under non-reducing conditions, a band representing the intact heterodimer will be seen.

-

Two-Dimensional (2D) Gel Electrophoresis

2D gel electrophoresis provides higher resolution by separating proteins in the first dimension by pI and in the second dimension by molecular weight.

Methodology:

-

First Dimension: Isoelectric Focusing (IEF):

-

Rehydrate an immobilized pH gradient (IPG) strip (e.g., pH 3-10) with the this compound sample in a rehydration buffer containing urea, thiourea, CHAPS, and DTT.[20]

-

Perform isoelectric focusing according to the manufacturer's protocol, applying a voltage program that allows proteins to migrate to their pI.[21]

-

-

Second Dimension: SDS-PAGE:

-

Equilibrate the focused IPG strip first in an equilibration buffer containing DTT, and then in a buffer containing iodoacetamide to alkylate the reduced cysteine residues.[20]

-

Place the equilibrated IPG strip onto a large-format SDS-PAGE gel.

-

Run the second dimension as described for standard SDS-PAGE.

-

-

Visualization and Analysis:

-

Stain the gel (e.g., with SYPRO Ruby or silver stain). The resulting 2D map will show protein spots, with horizontal separation based on pI and vertical separation based on molecular weight. This allows for the visualization of multiple glycoforms of FSH and hCG.

-

Mass Spectrometry for Structural Analysis

Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of isoforms and for characterizing the glycan structures.

Methodology (MALDI-TOF MS of Intact Protein):

-

Sample Preparation:

-

Data Acquisition:

-

Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for large proteins.

-

The resulting spectrum will show peaks corresponding to the different molecular weights of the various glycoforms present in the sample.[25]

-

Methodology (N-Glycan Analysis):

-

Glycan Release:

-

Denature the protein sample.

-

Release the N-linked glycans from the gonadotropins by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F).[26]

-

-

Glycan Labeling:

-

Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to facilitate detection.

-

-

Analysis by LC-MS:

Signaling Pathways and Visualizations

FSH and the LH-activity-providing hCG in this compound initiate their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells in the gonads (granulosa cells in the ovary and Sertoli cells in the testis for FSH; theca and luteal cells in the ovary and Leydig cells in the testis for LH/hCG).

FSH Receptor Signaling

Binding of FSH to the FSH receptor (FSHR) primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression related to follicular growth, differentiation, and steroidogenesis.

Caption: FSH Receptor Signaling Cascade via the Gs/cAMP/PKA pathway.

LH/hCG Receptor Signaling

The LH/hCG receptor (LHCGR) is also coupled to Gs, activating the same cAMP/PKA pathway as the FSHR. This leads to the production of androgens in theca cells and progesterone in luteal cells. The LHCGR can also couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Caption: Dual signaling pathways of the LH/hCG receptor (LHCGR).

Experimental Workflow for Isoform Analysis

The comprehensive characterization of this compound isoforms follows a multi-step analytical workflow.

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This compound is a complex biological drug product whose clinical efficacy is governed by the intricate interplay of its constituent gonadotropin isoforms. The FSH component is a mixture of glycoforms differing in the extent and nature of their glycosylation, which dictates their pharmacokinetic and pharmacodynamic properties. The LH bioactivity in modern, highly purified preparations is primarily provided by hCG. A thorough understanding and detailed characterization of the molecular structures and isoform profiles using advanced analytical techniques are essential for ensuring the quality, consistency, and clinical performance of this compound-based therapies. This guide provides a foundational framework for researchers and professionals engaged in the development and analysis of these critical reproductive health medications.

References

- 1. mims.com [mims.com]

- 2. mims.com [mims.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Human FSH Glycoform α-Subunit Asparagine52 Glycans: Major Glycan Structural Consistency, Minor Glycan Variation in Abundance [frontiersin.org]

- 5. endocrinology.org [endocrinology.org]

- 6. First pre-filled pen device with highly purified human menopausal gonadotropin (HP-hMG, Menopur) in liquid is shown to be bioequivalent to powder for reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low-glycosylated forms of both FSH and LH play major roles in the natural ovarian stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic changes in glycosylation and glycan composition of serum FSH and LH during natural ovarian stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human FSH Glycoform α-Subunit Asparagine52 Glycans: Major Glycan Structural Consistency, Minor Glycan Variation in Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production, purification, and characterization of recombinant hFSH glycoforms for functional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Glycoform composition of serum gonadotrophins through the normal menstrual cycle and in the post-menopausal state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological characterization of the isoforms of urinary human follicle-stimulating hormone contained in a purified commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chromatofocusing - Wikipedia [en.wikipedia.org]

- 15. Chromatofocusing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. neobiotechnologies.com [neobiotechnologies.com]

- 17. SDS-PAGE Protocol | Rockland [rockland.com]

- 18. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 23. drug.ku.dk [drug.ku.dk]

- 24. ucl.ac.uk [ucl.ac.uk]

- 25. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 26. ludger.com [ludger.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

The Physiological Impact of Menotropin on Follicular Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menotropin, a purified preparation of human menopausal gonadotropin (hMG), is a cornerstone in controlled ovarian stimulation protocols for assisted reproductive technologies (ART). Comprising both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activity, this compound orchestrates a cascade of physiological events that lead to the development of multiple mature follicles. This technical guide provides an in-depth analysis of the physiological effects of this compound on follicular development, detailing its mechanism of action, impact on hormonal profiles, and quantitative outcomes from clinical studies. It further outlines detailed experimental protocols for its use and monitoring, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction

Infertility is a global health issue, and controlled ovarian stimulation (COS) is a critical component of many fertility treatments, including in vitro fertilization (IVF). This compound, derived from the urine of postmenopausal women, provides an exogenous source of gonadotropins to stimulate the ovaries to produce multiple oocytes.[1] Its dual-hormone activity, mimicking the natural menstrual cycle, offers a unique physiological approach to follicular recruitment and maturation.[2] This guide will explore the multifaceted effects of this compound at the cellular and systemic levels.

Mechanism of Action

This compound is a combination of FSH and LH, two critical gonadotropins that regulate reproductive function.[1][3]

-

Follicle-Stimulating Hormone (FSH): FSH is the primary driver of follicular recruitment and growth during the early stages of folliculogenesis.[4] It binds to FSH receptors on the granulosa cells of ovarian follicles, stimulating their proliferation and differentiation.[5] This action is crucial for the development of antral follicles.

-

Luteinizing Hormone (LH): LH plays a vital role in the later stages of follicular development and ovulation. It binds to LH receptors on theca cells, stimulating the production of androgens, which are then converted to estrogens by granulosa cells under the influence of FSH.[6] LH also contributes to the final maturation of the oocyte and the induction of ovulation.[4]

The synergistic action of FSH and LH in this compound promotes the development of multiple follicles to a mature state, ready for ovulation induction.[2]

Signaling Pathways in Granulosa Cells

The binding of FSH and LH to their respective G-protein coupled receptors on granulosa cells activates a complex network of intracellular signaling pathways.

FSH Receptor Signaling

Upon FSH binding, the FSH receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP, in turn, activates Protein Kinase A (PKA), which is a crucial mediator of many of FSH's effects.[2] PKA activation leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of genes involved in granulosa cell proliferation, differentiation, and steroidogenesis.[2]

Beyond the PKA pathway, FSH signaling also involves other important cascades:

-

PI3K-AKT Pathway: This pathway is essential for granulosa cell proliferation and survival (anti-apoptotic effects).[4]

-

ERK1/2 Pathway: Activation of this pathway is also implicated in the regulation of granulosa cell function.[4]

LH Receptor Signaling

Similar to FSH, LH binding to its receptor also activates the adenylyl cyclase-cAMP-PKA pathway.[5] This leads to the production of androgens in theca cells, which serve as precursors for estrogen synthesis in granulosa cells. In mature follicles, LH signaling in granulosa cells is crucial for the final stages of oocyte maturation and the induction of ovulation.

Quantitative Effects on Follicular Development

Clinical studies provide valuable quantitative data on the effects of this compound on follicular development, often in comparison to recombinant FSH (rFSH).

| Parameter | This compound (hMG) | Recombinant FSH (rFSH) | Reference |

| Number of Oocytes Retrieved | 10.0 | 11.8 | [7] |

| Lower (Mean Difference: 3.1) | Higher | [3] | |

| Top-Quality Embryos (%) | 11.3% | 9.0% | [7] |

| Ongoing Pregnancy Rate (%) | 27% | 22% | [7] |

| 35.5% | 30.7% | [8] | |

| Duration of Stimulation (days) | 12.6 ± 0.5 | 16.1 ± 0.8 | [9] |

| Total Gonadotropin Dose (IU) | 23.6 ± 1.1 ampoules | 33.6 ± 2.4 ampoules | [9] |

| 2685 ± 720 | 2268 ± 747 | [10] | |

| Serum Estradiol on hCG day (pg/mL) | Significantly Higher | Lower | [10][11] |

| 2150 | 1373 | [11] | |

| Number of Small Follicles (<10 mm) | Significantly Reduced | Higher | [9] |

Note: The results can vary based on the patient population, specific protocol used, and other individual factors.

Experimental Protocols

A typical experimental protocol for controlled ovarian stimulation with this compound in an IVF cycle involves several key stages.

Patient Selection and Baseline Assessment

-

Inclusion Criteria: Women aged 21-35 with regular ovulatory cycles desiring pregnancy, with a BMI between 18 and 30 kg/m ², and a serum anti-Müllerian hormone (AMH) ≥5 ng/mL are often included in studies.[12] A baseline serum FSH level between 1 and 12 IU/L is also a common criterion.[12]

-

Baseline Ultrasound: A transvaginal ultrasound is performed on day 2 or 3 of the menstrual cycle to assess the pelvic anatomy, count the number of antral follicles, and rule out the presence of ovarian cysts.[13]

Ovarian Stimulation Protocol

A common approach is the GnRH antagonist protocol.

-

Initiation of this compound: On day 2 or 3 of the menstrual cycle, daily subcutaneous injections of this compound are initiated.[14] A typical starting dose is 150-225 IU.[14][15]

-

GnRH Antagonist Administration: To prevent a premature LH surge, a GnRH antagonist is typically started on stimulation day 6.[15]

-

Monitoring: Follicular development is monitored using transvaginal ultrasound and serum estradiol measurements, starting from stimulation day 6 and repeated every 1-3 days.[16][17]

-

Dose Adjustment: The dose of this compound may be adjusted based on the ovarian response.[14]

-

hCG Administration (Trigger Shot): When at least three follicles reach a diameter of ≥17 mm, a single injection of human chorionic gonadotropin (hCG) is administered to induce final oocyte maturation.[18]

-

Oocyte Retrieval: Oocyte retrieval is performed approximately 36 hours after the hCG injection.[15]

Conclusion

This compound, with its dual FSH and LH activity, provides a physiological approach to controlled ovarian stimulation. Its mechanism of action, rooted in the complex interplay of gonadotropin signaling pathways, leads to the development of multiple mature follicles. Understanding the quantitative effects and adhering to detailed experimental protocols are paramount for optimizing treatment outcomes and ensuring patient safety in assisted reproductive technologies. The continued investigation into the nuanced effects of this compound will further refine its application in the field of reproductive medicine.

References

- 1. Menotropins Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 2. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomized controlled trial comparing embryonic quality in rFSH versus hMG in the IVF protocol with GnRH Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fa.jmor.jp [fa.jmor.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Economic evaluation of highly purified human this compound or recombinant follicle-stimulating hormone for controlled ovarian stimulation in high-responder patients: analysis of the Menopur in Gonadotropin-releasing Hormone Antagonist Single Embryo Transfer–High Responder (MEGASET-HR) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A comparison of this compound, highly-purified this compound and follitropin alfa in cycles of intracytoplasmic sperm injection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Follitropin delta combined with this compound in patients at risk for poor ovarian response during in vitro fertilization cycles: a prospective controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. radiopaedia.org [radiopaedia.org]

- 14. drugs.com [drugs.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov:443]

- 16. mft.nhs.uk [mft.nhs.uk]

- 17. Understanding the Basics of Follicular Tracking - International Ultrasound Services [iuslondon.co.uk]

- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Menotropin Signaling in Ovarian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menotropin, a purified preparation of human menopausal gonadotropins (hMG), is a cornerstone in the field of assisted reproductive technology (ART). Comprising both follicle-stimulating hormone (FSH) and luteinizing hormone (LH), this compound plays a pivotal role in stimulating follicular development and maturation within the ovaries. This guide provides a comprehensive technical overview of the complex signaling pathways initiated by this compound in ovarian cells, with a focus on granulosa and theca cells. Understanding these intricate molecular mechanisms is paramount for optimizing therapeutic strategies and developing novel interventions in reproductive medicine.

This compound's biological activity is mediated through the actions of its two constituent gonadotropins, FSH and LH, which bind to their respective G protein-coupled receptors (GPCRs) on the surface of ovarian cells. FSH receptors (FSHR) are exclusively expressed on granulosa cells, while LH receptors (LHCGR) are found on theca cells, and their expression is induced in granulosa cells of developing follicles. The binding of these hormones to their receptors triggers a cascade of intracellular signaling events that ultimately regulate gene expression, steroidogenesis, cell proliferation, and differentiation, all of which are critical for follicular growth and oocyte maturation.

This document will delve into the core signaling pathways activated by this compound, present quantitative data on these processes, provide detailed experimental protocols for their investigation, and visualize these complex interactions through detailed diagrams.

Core Signaling Pathways

The binding of FSH and LH to their cognate receptors on ovarian cells initiates a series of intracellular signaling cascades. While both hormones primarily signal through the activation of adenylyl cyclase and the production of cyclic adenosine monophosphate (cAMP), their downstream effects are modulated by a complex interplay of various signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

The cAMP/PKA Signaling Pathway

The canonical signaling pathway for both FSH and LH is the Gs alpha subunit (Gαs)-mediated activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) by binding to its regulatory subunits, thereby releasing the catalytic subunits.

Activated PKA then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which, upon activation, binds to cAMP response elements (CREs) in the promoter regions of target genes to regulate their expression. This pathway is central to the induction of steroidogenic enzymes, such as aromatase (CYP19A1) in granulosa cells, which converts androgens produced by theca cells into estrogens.

The PI3K/Akt Signaling Pathway

In addition to the cAMP/PKA pathway, FSH has been shown to activate the PI3K/Akt signaling cascade in granulosa cells, which is crucial for promoting cell survival and proliferation. The activation of this pathway can be both PKA-dependent and PKA-independent.

Upon FSHR activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). Once recruited to the membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).

Activated Akt phosphorylates a wide range of downstream substrates to regulate various cellular processes. For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins such as BAD, thereby promoting cell survival. Furthermore, Akt can activate mTORC1, a key regulator of cell growth and proliferation.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade activated by both FSH and LH in ovarian cells, playing a significant role in cell proliferation, differentiation, and oocyte maturation. The activation of this pathway by gonadotropins can occur through both PKA-dependent and PKA-independent mechanisms, and often involves transactivation of the epidermal growth factor receptor (EGFR).

Upon receptor activation, a series of phosphorylation events is initiated, starting with the activation of the small GTPase Ras. Activated Ras recruits and activates Raf, which in turn phosphorylates and activates MEK (MAPK/ERK kinase). MEK then phosphorylates and activates ERK1/2 (also known as p44/42 MAPK).

Activated ERK1/2 can translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that promote cell cycle progression and differentiation.

Quantitative Data

The following tables summarize key quantitative data related to this compound signaling in ovarian cells, compiled from various studies. It is important to note that experimental conditions, such as cell type, species, and assay methods, can vary between studies, which may affect the absolute values.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Cell Type/Tissue | Kd (Dissociation Constant) | Reference |

| FSH | Human FSHR | Transfected human kidney cells (293) | 1.7 x 10-9 M | |

| LH/hCG | Human LHCGR | Transfected human kidney cells (293) | 1.2 x 10-10 M | |

| FSH | Rat FSHR | Granulosa cells | 5 x 10-9 M |

Table 2: Dose-Response of this compound Components on Second Messenger Production

| Stimulus | Second Messenger | Cell Type | ED50 (Effective Dose, 50%) | Reference |

| hFSH | cAMP | Transfected human kidney cells (293) | 10 ng/ml | |

| hCG | cAMP | Transfected human kidney cells (293) | 25 ng/ml | |

| hLH | cAMP | Transfected human kidney cells (293) | 10 ng/ml |

Table 3: Effects of Gonadotropins on Steroidogenesis

| Treatment | Steroid Produced | Cell Type | Fold Increase/Concentration | Reference |

| hCG (10 I.U./mL) | Estradiol | Zebrafish ovarian follicles | ~2-fold increase over 3 hours | |

| rhFSH (5.2 µg/d) | - | Human (in vivo) | 5.2 ± 3.3 oocytes retrieved | |

| rhFSH (12.1 µg/d) | - | Human (in vivo) | 12.2 ± 5.9 oocytes retrieved |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways in ovarian cells.

In Vitro Ovarian Follicle Culture

This protocol describes the isolation and in vitro culture of ovarian follicles to study their development and response to gonadotropins.

Materials:

-

Ovaries from the desired species (e.g., mouse, human)

-

L15 Leibovitz's medium

-

α-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Alginate

-

Fibrinogen

-

This compound (or purified FSH/LH)

-

Insulin-gauge needles

-

Culture plates

Procedure:

-

Mechanically isolate secondary follicles from ovarian tissue using insulin-gauge needles under a stereomicroscope.

-

Place isolated follicles in L15 medium supplemented with 1% FBS.

-

Transfer follicles to α-MEM supplemented with 1% FBS and incubate at 37°C in 5% CO2 for 2 hours.

-

Select follicles with a central oocyte and at least two layers of granulosa cells for encapsulation.

-

Encapsulate follicles in a 3D hydrogel matrix, such as 0.25% (w/v) alginate or a fibrin-alginate interpenetrating network.

-

Culture encapsulated follicles in α-MEM supplemented with appropriate growth factors and hormones, including a defined concentration of this compound, FSH, or LH.

-

Monitor follicle growth, morphology, and steroid production over the culture period.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of FSH and LH to their receptors.

Materials:

-

Ovarian cell membranes or whole cells expressing FSHR or LHCGR

-

Radiolabeled ligand (e.g., [125I]-hFSH, [125I]-hCG)

-

Unlabeled ligand (for competition assays)

-

Binding buffer

-

Filtration apparatus with glass fiber filters

-

Gamma counter

Procedure:

-

Prepare ovarian cell membranes by homogenization and centrifugation.

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand in a binding buffer (for saturation assays).

-

For competition assays, incubate the membranes with a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled ligand.

-

After incubation to reach equilibrium, separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Cultured ovarian cells (e.g., granulosa cells)

-

This compound (or FSH/LH)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture ovarian cells to the desired confluency and serum-starve them to reduce basal ERK phosphorylation.

-

Stimulate the cells with different concentrations of this compound for various time points.

-

Lyse the cells in a lysis buffer to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.

Conclusion

This compound exerts its profound effects on ovarian function through the coordinated activation of a complex network of intracellular signaling pathways. The primary cAMP/PKA cascade, along with the crucial PI3K/Akt and MAPK/ERK pathways, governs the intricate processes of follicular growth, steroidogenesis, and oocyte maturation. A thorough understanding of these signaling networks, supported by quantitative data and robust experimental protocols, is essential for the continued advancement of reproductive medicine. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals dedicated to unraveling the molecular intricacies of gonadotropin signaling and improving the outcomes of fertility treatments. Future research should focus on further elucidating the crosstalk between these pathways and identifying novel therapeutic targets to enhance the efficacy and safety of ovarian stimulation protocols.

The Dichotomy of Action: An In-Depth Technical Guide to the In Vivo and In Vitro Effects of Menotropin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menotropin, a cornerstone in reproductive medicine, is a purified preparation of human menopausal gonadotropin (hMG) containing both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activity. Its application in assisted reproductive technologies (ART) is primarily for controlled ovarian stimulation, an inherently in vivo process. However, the constituent gonadotropins have distinct and synergistic roles at the cellular level, which can be investigated through in vitro models. This technical guide elucidates the multifaceted effects of this compound, contrasting its integrated physiological outcomes within the human body (in vivo) with its direct cellular and molecular actions in a laboratory setting (in vitro). We will explore the differential impacts on follicular development, steroidogenesis, and oocyte maturation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.

Introduction: The Dual-Hormone Approach of this compound

This compound mimics the natural gonadotropin stimulation of the ovaries, with its FSH component primarily driving follicular growth and its LH component supporting steroidogenesis and final oocyte maturation. In vivo, these actions are embedded within a complex neuroendocrine system, involving feedback loops with the hypothalamus and pituitary gland. In contrast, in vitro systems allow for the deconstruction of these processes, offering a window into the direct effects of FSH and LH on isolated ovarian cells, free from systemic influences. Understanding this in vivo versus in vitro dichotomy is crucial for optimizing clinical protocols and advancing research in reproductive biology.

Comparative Effects of this compound: In Vivo vs. In Vitro

The physiological environment of the ovary, with its intricate network of theca, granulosa, and cumulus cells, alongside systemic hormonal regulation, creates a vastly different context for this compound's action compared to a controlled culture dish.

Follicular Development and Oocyte Maturation

In Vivo : this compound administration over several days stimulates the recruitment and growth of multiple antral follicles.[1] The synergistic action of FSH and LH is crucial; FSH stimulates granulosa cell proliferation and expression of LH receptors, while LH acts on these receptors to further promote follicular development and steroid production.[1][2] This coordinated process leads to the maturation of a cohort of oocytes within their follicular niches. The LH activity in this compound is thought to optimize folliculogenesis, potentially reducing the development of small ovarian follicles.[3]

In Vitro : The direct application of gonadotropins in in vitro maturation (IVM) systems highlights their cellular-level functions. FSH is a key component of IVM media, where it promotes cumulus expansion and the resumption of meiosis.[4] LH can also directly enhance the nuclear maturation of both cumulus-enclosed and denuded oocytes in culture, suggesting a direct effect on the oocyte or its immediate cellular environment.[5][6] However, the complete follicular development seen in vivo is not replicated in standard IVM. Studies comparing gene expression in oocytes matured in vivo versus in vitro (from the same donors) show significant differences, with lower abundance of key developmental transcripts like GDF9 and MATER in in vitro matured oocytes, indicating that the in vitro environment does not fully recapitulate the molecular maturation process.[7]

Steroidogenesis

In Vivo : According to the "two-cell, two-gonadotropin" theory, LH stimulates theca cells to produce androgens, which then diffuse to the granulosa cells.[2] FSH, in turn, stimulates the granulosa cells to convert these androgens into estrogens via the enzyme aromatase. The LH component of this compound contributes to this androgen production. Clinical studies comparing highly purified hMG (this compound) with recombinant FSH (rFSH) often show different endocrine profiles in terms of serum androgen and estradiol levels.[8]

In Vitro : In cultured human granulosa cells, the direct effects on steroidogenesis can be precisely measured. A combination of FSH and LH in culture has been shown to upregulate the expression of genes crucial for steroidogenesis, such as STAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase), more effectively than hCG alone.[4][9] This demonstrates the direct synergistic action of the two gonadotropins on the primary steroid-producing cells of the follicle. Interestingly, in vitro studies on granulosa-lutein cells from patients who respond poorly to ovarian stimulation have shown that the addition of LH can recover FSH-induced progesterone production, highlighting a potential mechanistic basis for the use of this compound in this patient population.[10] However, the steroid profile produced in vitro can differ from the in vivo state. For instance, studies on cultured testicular tissues have shown altered steroidogenesis with an accumulation of progesterone and estradiol and a decrease in androstenedione compared to their in vivo counterparts, despite conserved testosterone levels.[3][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing outcomes of this compound (or its components) in both in vivo (clinical) and in vitro (laboratory) settings.

Table 1: Comparison of Ovarian Response and Pregnancy Outcomes (In Vivo Clinical Data)

| Parameter | This compound (HP-hMG) | Recombinant FSH (rFSH) | p-value | Citation |

| Ongoing Pregnancy Rate | 25% | 22% | NS | [12] |

| Number of Oocytes Retrieved | 11.3 ± 6.0 | 14.4 ± 8.1 | < 0.001 | [11] |

| Fertilization Rate | 64.3% | 66.7% | > 0.05 | [1] |

| Total Gonadotropin Dose (IU) | 2685 ± 720 | 2268 ± 747 | < 0.001 | [13] |

| Estradiol on day of hCG (pg/mL) | 2150 | 1373 | < 0.001 | [14] |

Note: Data is compiled from different studies and protocols may vary. This table illustrates general trends observed in comparative clinical trials.

Table 2: Gene Expression in Human Granulosa Cells (In Vitro Experimental Data)

| Gene | Treatment Group | Fold Change vs. Control | Significance | Citation |

| StAR | FSH + LH + hCG | Significantly Higher | p < 0.05 | [4][9] |

| FSH + LH | Higher | NS vs hCG | [4][9] | |

| hCG | Baseline | - | [4][9] | |

| CYP19A1 (Aromatase) | FSH + LH + hCG | Significantly Higher | p < 0.05 | [4][9] |

| FSH + LH | Higher | NS vs hCG | [4][9] | |

| hCG | Baseline | - | [4][9] | |

| Amphiregulin | FSH + LH + hCG | Significantly Higher | p < 0.05 | [4][9] |

| FSH + LH | Significantly Higher vs hCG | p < 0.05 | [4][9] | |

| hCG | Baseline | - | [4][9] | |

| COX2 | FSH + LH + hCG | Significantly Higher | p < 0.05 | [4][9] |

| FSH + LH | Significantly Higher vs hCG | p < 0.05 | [4][9] | |

| hCG | Baseline | - | [4][9] |

Note: This table summarizes the relative effects of different gonadotropin combinations on gene expression in cultured human granulosa cells.

Detailed Experimental Protocols

Protocol for In Vitro Culture and Treatment of Human Granulosa Cells

This protocol is synthesized from methodologies described in studies investigating the direct effects of gonadotropins on granulosa cells.[4][9][15][16]

-

Cell Isolation :

-

Collect follicular fluid from patients undergoing oocyte retrieval for IVF.[15]

-

Pool the fluid and centrifuge at 300 x g for 10 minutes to pellet the cells.

-

Resuspend the pellet in a balanced salt solution and layer over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 500 x g for 20 minutes to separate granulosa cells from red blood cells.

-

Collect the granulosa cell layer and wash with culture medium.

-

-

Cell Culture :

-

Seed the isolated granulosa cells in culture plates at a density of approximately 1 x 10^6 cells/plate.

-

Culture in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Allow cells to adhere and grow for 4 days, with daily medium changes to remove non-adherent cells and debris.[4][16]

-

-

Gonadotropin Treatment :

-

After the initial culture period, replace the medium with serum-free medium containing the desired concentrations of gonadotropins.

-

Example treatment groups:

-

Control (no gonadotropins)

-

FSH (e.g., 1 U/mL) + LH (e.g., 8 U/mL) to simulate this compound's components.

-

hCG (e.g., 1 U/mL) as a comparator.

-

-

Incubate the cells with the hormones for a specified period (e.g., 16-24 hours) to assess acute effects on gene expression and steroid production.[4][9]

-

-

Analysis :

-

Gene Expression : Harvest the cells, extract mRNA, and perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes (e.g., StAR, CYP19A1, Amphiregulin, COX2).

-

Steroidogenesis : Collect the culture medium and measure hormone concentrations (e.g., progesterone, estradiol) using immunoassays.

-

Protocol for In Vitro Maturation (IVM) of Oocytes

This is a general protocol for IVM, where the effects of this compound's components could be tested.

-

Oocyte Collection :

-

Immature cumulus-oocyte complexes (COCs) are retrieved from small antral follicles, typically from unstimulated or minimally stimulated ovaries.

-

-

Maturation Culture :

-

Wash the collected COCs and place them in a pre-equilibrated IVM medium.

-

The basal IVM medium is often supplemented with a protein source (e.g., human serum albumin), and gonadotropins.

-

To test the effects of this compound's components, the medium would be supplemented with a combination of FSH and LH.

-